molecular formula C6H5N3O4 B184610 3,5-Dinitroaniline CAS No. 618-87-1

3,5-Dinitroaniline

Cat. No.: B184610
CAS No.: 618-87-1
M. Wt: 183.12 g/mol
InChI Key: MPBZUKLDHPOCLS-UHFFFAOYSA-N
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Description

3,5-Dinitroaniline: is an organic compound belonging to the class of nitroaromatics. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3 and 5 positions, and an amino group (-NH2) at the 1 position. This compound is often used as an intermediate in the synthesis of dyes and pesticides, and it is known for its weak explosive properties .

Mechanism of Action

Target of Action

The primary target of 3,5-Dinitroaniline is the tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization into microtubules . This disruption of microtubule formation leads to the obstruction of cell division and elongation . The compound’s interaction with its targets results in the inhibition of shoot and root growth in plants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the assembly of microtubules . By inhibiting tubulin polymerization, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as impaired cell division and growth . This effect is particularly pronounced in the root tips of plants .

Pharmacokinetics

It’s known that the compound’s toxicity varies from slightly to high in terrestrial and aquatic species depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxicity, genotoxicity, and activation of oxidative stress pathways . These effects can lead to alterations in physiological, metabolic, morphological, developmental, and behavioral traits in exposed organisms . In plants, the compound’s action results in inhibited growth, particularly in the shoots and roots .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be affected by its method of application and the environmental conditions at the time of application . Furthermore, the compound’s stability and persistence in the environment can influence its long-term effects on non-target organisms . It’s also important to note that the compound is considered explosive and flammable with heat or friction , which could impact its storage and handling in various environmental conditions .

Biochemical Analysis

Biochemical Properties

3,5-Dinitroaniline is known to interact with tubulin proteins . Tubulin is a globular protein and is the building block of microtubules, which are a component of the cell’s cytoskeleton. The interaction between this compound and tubulin proteins inhibits the growth of shoots and roots in plants .

Cellular Effects

The cellular effects of this compound are primarily due to its interaction with tubulin proteins. By binding to these proteins, this compound disrupts the formation of microtubules, which are essential for cell division and structure . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin proteins, disrupting the polymerization of these proteins into microtubules . This disruption can lead to changes in cell morphology and function, including alterations in cell division and growth .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 160-162°C , indicating its stability under normal conditions

Dosage Effects in Animal Models

The toxicity of this compound varies in terrestrial and aquatic species, ranging from slight to high depending on the species-specific ability of organisms to absorb and discharge the compound

Subcellular Localization

Given its interaction with tubulin proteins, it is likely that this compound localizes to areas of the cell where tubulin is present and microtubules are formed

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Aniline: One common method for preparing 3,5-Dinitroaniline involves the nitration of aniline. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups into the benzene ring of aniline. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 3 and 5 positions.

    Industrial Production Methods: Industrially, this compound can be synthesized through a continuous and selective method using microreactor systems.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3,5-Dinitroaniline can undergo reduction reactions to form 3,5-diaminoaniline. Common reducing agents for this reaction include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like iron and hydrochloric acid.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

    Oxidation: Although less common, this compound can be oxidized under strong conditions to form corresponding nitro compounds with higher oxidation states.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Acyl chlorides, acid anhydrides.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 3,5-Diaminoaniline.

    Substitution: Amides and other substituted derivatives.

    Oxidation: Higher oxidation state nitro compounds.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 3,5-Dinitroaniline is widely used as an intermediate in the synthesis of various dyes and pigments. Its nitro groups can be further modified to produce a range of colorants.

Biology and Medicine:

    Research Tool: In biological research, this compound is used as a tool to study the effects of nitroaromatic compounds on biological systems. It helps in understanding the interactions of such compounds with cellular components.

Industry:

    Pesticides: this compound is used in the production of herbicides and pesticides.

Comparison with Similar Compounds

  • 2,4-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline

Comparison:

Properties

IUPAC Name

3,5-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBZUKLDHPOCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044151
Record name 3,5-Dinitroaniline
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

618-87-1
Record name 3,5-Dinitroaniline
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Record name 3,5-Dinitroaniline
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Record name 3,5-DINITROANILINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,5-dinitrobenzoic acid (4.0 g, 18.9 mmol) in a mixture of concentrated sulfuric acid (6 mL), 30% fuming sulfuric acid (18 mL) and CHCl3 (25 mL) was added sodium azide (1.4 g, 21.7 mmol), in small portions. The resulting mixture was heated to reflux (80° C.) for 3 hours and then cooled to 25° C. after which it was poured on ice. An orange solid was isolated after vacuum filtration (3.25 g, 17.7 mmol, 94%). 1H NMR (300 MHz, CDCl3) δ 8.14 (t, J=1.8 Hz, 1H), 7.64 (d, J=1.8 Hz, 2H), 4.39 (s (br), 2H); 13C NMR (75 MHz, CDCl3) δ 151.9, 150.1, 113.1, 105.2; HRMS (ESI) Calculated for C6H4N3O4 [M−H]−: 182.0195. Found: 182.0207. m.p.: 113.1° C.
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4 g
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6 mL
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18 mL
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25 mL
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1.4 g
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Synthesis routes and methods III

Procedure details

The 3,5-dinitrobenzoyl azide thus obtained (5 g., 0.021 mol) was heated gently in 20 ml. of concentrated sulfuric acid until nitrogen evolution was complete. The resulting solution was poured over 200 ml. of ice/water and then made basic to pH 10 with concentrated aqueous ammonia solution. The solid was filtered to give 3,5-dinitroaniline.
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Synthesis routes and methods IV

Procedure details

3,5-Dinitrobenzoic acid (7, Aldrich) (106.1 grams, 0.50 mole) was dissolved in 400 milliliters of 23 to 24% oleum. Dichloroethane (480 milliliters) was added to this solution. Sodium azide (37 grams, 0.57 mole) was added in portions with stirring while maintaining the temperature below 25° C. The mixture was heated under reflux for 4 hours and allowed to cool to room temperature. The dichloroethane was removed by decantation, and the remaining mixture was poured over 9 liters of ice mixed with water. The yellow solid which separated was filtered, washed with water, and air dried to afford 80.5 grams (87.9%) of 8 with a melting point of 158° to 162° C.; literature: melting point of 162° to 163° C. (Reference 10). IR (KBr) 3335 (d, NHz), 3035, 1615 (C=O), 1575, 1525, 1440, 1325, 1090, 1050, 990, 915, 880, 810 and 730 cm -1.
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106.1 g
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Yield
87.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3,5-Dinitroaniline
Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-Dinitroaniline?

A1: The molecular formula of this compound is C6H5N3O4, and its molecular weight is 183.12 g/mol. []

Q2: How do the nitro groups in this compound influence its structure?

A2: The nitro groups in this compound are twisted relative to the aromatic ring. This twisting, with dihedral angles of 17.0° and 26.3°, impacts the molecule's overall shape and potentially its interactions. []

Q3: What type of intermolecular interactions are prominent in this compound?

A3: this compound molecules form deeply puckered nets through three N-H…O hydrogen bonds, with each net interwoven with its two neighbors. [] Additionally, quantum mechanical calculations suggest a combination of hydrogen bonding and stacking interactions involving π-orbitals contribute to its intermolecular interactions. []

Q4: What happens to 1,3,5-Trinitrobenzene during microbial degradation in the presence of gold-nickel catalysts?

A4: The degradation of 1,3,5-Trinitrobenzene with gold-nickel catalysts supported on alumina yields different products depending on the catalyst. Gold catalysts lead to this compound, while nickel catalysts produce 1,3,5-Triaminobenzene as the main product. Interestingly, a combination of both catalysts results in an intermediate product distribution. []

Q5: How does activated carbon influence the degradation of 2,4,6-Trinitrotoluene (TNT) and the formation of this compound?

A5: Adding activated carbon to TNT-contaminated soil promotes TNT oxidation, leading to the formation of 2,4,6-Trinitrobenzaldehyde (TNBAld). TNBAld can be further oxidized to 1,3,5-Trinitrobenzene and subsequently reduced to this compound. Activated carbon enhances the binding and transformation of these compounds, facilitating soil decontamination. []

Q6: Can this compound be generated during the biotransformation of TNT by microorganisms?

A6: Yes, this compound has been identified as a degradation product of TNT during biotransformation by Pseudomonas aeruginosa strain MX. This suggests the existence of various metabolic routes for TNT detoxification in this bacterial strain. [, ]

Q7: How stable are nitroaromatic compounds like this compound in water samples?

A7: Nitroaromatic compounds, including this compound, can degrade in water samples, particularly those with high microbial activity. Studies show that in surface water, compounds like Trinitrobenzene (TNB) and 2,4,6-Trinitrotoluene (TNT) can degrade rapidly, forming this compound and 4-amino-2,6-dinitrotoluene as degradation products. []

Q8: How does the toxicity of this compound compare to other nitroaromatic compounds?

A8: Toxicity assessments using various bioassays indicate that this compound exhibits lower toxicity compared to its parent compound, 1,3,5-Trinitrobenzene, and 2,4,6-Trinitrotoluene (TNT). Its toxicity is comparable to 3,5-Dinitrophenol and 4-amino-2-nitrotoluene. []

Q9: Which analytical techniques are effective for identifying and quantifying this compound in environmental samples?

A9: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is a suitable technique for analyzing this compound alongside other isomeric substituted benzenes. This method utilizes a Cyclobond I RSP (R,S-hydroxypropyl ether-β-cyclodextrin) stationary phase and gradient elution with methanol-water. []

Q10: Can this compound be detected in complex mixtures using nuclear magnetic resonance (NMR) spectroscopy?

A10: Yes, 1H NMR spectroscopy, particularly in combination with HPLC-SPE-NMR/TOF-MS, is effective in characterizing and quantifying this compound in complex environmental samples like contaminated groundwater. []

Q11: What is known about the mutagenicity of this compound?

A11: this compound exhibits significant mutagenicity in the Ames test using Salmonella typhimurium strains TA100 and TA98, showing higher mutagenic activity than 1,000 rev./mg. []

Q12: Can this compound form adducts with biological macromolecules?

A12: Studies using radiolabeled 1,3,5-Trinitrobenzene (TNB) in rats revealed that its metabolite, this compound, can form adducts with liver DNA. These adducts persist for extended periods, indicating potential long-term effects. []

Q13: What is the utility of this compound in organic synthesis?

A13: this compound serves as a key intermediate in synthesizing various compounds. For instance, it acts as a starting material for creating the energetic compound 7-Amino-6-nitrobenzodifuroxan (ANBDF). []

Q14: Can this compound be utilized in chiral separations?

A14: Yes, derivatives of this compound, particularly those incorporating (S)-valine with a urea linkage, have shown promise as chiral stationary phases in high-performance liquid chromatography (HPLC) for resolving enantiomers of α-lactams containing the trityl group. [, ]

Q15: How does this compound contribute to understanding structure-activity relationships in nonlinear optics?

A15: Studies investigating nonlinear optical (NLO) properties utilize this compound as a model compound. By comparing its experimental data with computational models like those based on the Polarizable Continuum Model, researchers can refine their understanding of how molecular structure influences macroscopic NLO susceptibilities. []

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